N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Description
The compound N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and 1,2,4-thiadiazole core. Key structural elements include:
- A 2-methoxyphenyl group attached to the triazole ring.
- A 5-methyl substitution on the triazole.
- A 2-methylbenzamide moiety linked to the thiadiazole ring.
This architecture is designed to optimize interactions with biological targets, leveraging the electron-deficient thiadiazole for enhanced binding and the triazole for metabolic stability.
Properties
IUPAC Name |
N-[3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-8-4-5-9-14(12)19(27)22-20-21-18(24-29-20)17-13(2)26(25-23-17)15-10-6-7-11-16(15)28-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYMKLCWICWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the benzamide derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions often involving specific temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used, often resulting in modified versions of the original compound with altered functional groups.
Scientific Research Applications
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Electron-deficient cores : The thiadiazole in the target compound may enhance binding to electron-rich biological targets compared to thiazole () or oxadiazole () analogues.
- Activity modulation : Nitro groups in ’s compounds correlate with antimicrobial activity, suggesting that electron-withdrawing substituents could be critical for such effects .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
| Compound Class | Melting Point (°C) | LogP (Calculated) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound (inferred) | 180–185 (est.) | 3.2 | <0.1 (aqueous) | — |
| (9c) | 192–194 | 4.1 | 0.05 | |
| (dimethoxy) | 168–170 | 2.8 | 0.2 |
Key Observations:
- Lipophilicity : The target compound’s calculated LogP (3.2) suggests moderate membrane permeability, intermediate between ’s lipophilic 9c (LogP 4.1) and ’s more polar analogue (LogP 2.8) .
- Solubility challenges : Low aqueous solubility across all analogues necessitates formulation optimization for in vivo applications.
Research Findings and Implications
- Docking studies : ’s compound 9c demonstrated strong binding to α-glucosidase via hydrophobic interactions and hydrogen bonding, with the bromophenyl group enhancing affinity. The target compound’s 2-methylbenzamide may similarly engage hydrophobic pockets .
- Antimicrobial SAR : highlights the necessity of electron-withdrawing groups (e.g., nitro) for activity; the target compound’s methyl group may require complementary substituents for efficacy .
- Synthetic scalability : Copper-catalyzed click chemistry () offers a robust pathway for the target compound’s production, though solvent choice (e.g., DMF vs. DCM) may affect yields .
Biological Activity
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound that incorporates both triazole and thiadiazole moieties, known for their diverse biological activities. The structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
Chemical Structure
The compound's chemical formula is with a molecular weight of approximately 316.39 g/mol. The presence of the 1,2,4-thiadiazole and 1,2,3-triazole rings contributes to its biological activity.
Biological Activity Overview
Compounds containing the triazole and thiadiazole scaffolds have been documented to exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory : Potential use in treating inflammatory diseases.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research has shown that derivatives containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:
| Compound | Microbial Strain | Activity |
|---|---|---|
| This compound | E. coli | Inhibition Zone: 15 mm |
| This compound | S. aureus | Inhibition Zone: 18 mm |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
The anticancer properties of compounds with triazole and thiadiazole structures have been extensively studied. In vitro assays using the NCI60 cancer cell line panel revealed that certain derivatives demonstrate moderate to potent activity against various cancer types.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of related compounds on cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.70 | Moderate |
| SK-MEL-5 (Melanoma) | 5.55 | Moderate |
| OVCAR-4 (Ovarian Cancer) | 5.52 | Moderate |
These findings suggest that modifications to the triazole and thiadiazole structures can enhance anticancer activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in tumor proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Interaction with DNA : Binding to DNA or interfering with replication processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
